molecular formula C12H11N B2589748 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile CAS No. 1823331-18-5

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile

Cat. No.: B2589748
CAS No.: 1823331-18-5
M. Wt: 169.227
InChI Key: HRPUKIDHPOMTGI-UHFFFAOYSA-N
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Description

Significance of Bicyclo[1.1.1]pentane (BCP) Scaffolds in Modern Organic Synthesis and Molecular Design

Bicyclo[1.1.1]pentanes (BCPs) have become prominent structural motifs in medicinal chemistry and materials science. nih.govacs.org Initially a chemical curiosity due to its significant ring strain (66.6 kcal mol⁻¹), the BCP scaffold is now recognized as a valuable building block. nih.govacs.org Its primary application lies in its role as a bioisostere, a substitute for other chemical groups with similar spatial or electronic characteristics. nih.govthieme-connect.com

The most notable use of BCP is as a non-classical bioisostere for the para-substituted phenyl ring. nih.govpharmablock.comiris-biotech.de The rigid BCP cage effectively mimics the linear geometry and the 180° exit vector of a 1,4-disubstituted benzene (B151609) ring. acs.org This structural mimicry allows chemists to replace flat aromatic rings in drug candidates with a three-dimensional, saturated scaffold. tcd.ienih.gov This "escape from flatland" strategy is a key theme in modern drug discovery, aiming to improve the pharmacological profiles of bioactive molecules. nih.govacs.org

Incorporating BCP scaffolds into molecular design can lead to significant improvements in physicochemical properties. thieme-connect.comresearchgate.net Compared to their aromatic counterparts, BCP-containing compounds often exhibit enhanced aqueous solubility, greater metabolic stability, and improved passive permeability. pharmablock.comresearchgate.netnih.gov The replacement of an aromatic ring with a saturated BCP scaffold can reduce non-specific binding to proteins and lower the potential for metabolic liabilities associated with aromatic systems. researchgate.netbldpharm.com The unique, rigid structure of BCP also allows for the precise positioning of substituents in three-dimensional space, which is crucial for optimizing interactions with biological targets. tcd.ie

Propertypara-Substituted Phenyl Ring1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP)Advantage of BCP
Geometry Planar (2D)Three-Dimensional (3D)Increased spatial complexity, improved target binding.
Nature Aromatic, unsaturatedSaturated, aliphaticEnhanced metabolic stability, reduced cytotoxicity risk. bldpharm.com
Solubility Generally lowerOften higherImproved bioavailability and formulation options. pharmablock.comnih.gov
Lipophilicity HigherLowerBetter drug-like properties. pharmablock.com
Metabolic Stability Prone to CYP450 oxidationMore resistant to metabolismLonger half-life in the body. researchgate.netbldpharm.com
Exit Vector ~180°~180°Excellent mimic of linear geometry. acs.org
Substituent Distance ~2.8 Å~1.85 ÅShorter, more compact linker. pharmablock.com

The synthesis of functionalized BCPs has evolved significantly, with methods often relying on the reaction of the highly strained precursor, [1.1.1]propellane. nih.govacs.org Advances in radical reactions and photoredox catalysis have expanded the synthetic toolkit, making a wide array of substituted BCPs more accessible for research and development. nih.govchemrxiv.org

Role of Benzonitrile (B105546) and Nitrile Functional Groups in Contemporary Chemical Transformations

The nitrile functional group (–C≡N) is a cornerstone of organic synthesis due to its unique reactivity. wikipedia.orgebsco.com It is characterized by a carbon-nitrogen triple bond, which makes it a valuable precursor for a wide range of other functional groups. ebsco.comfiveable.me The benzonitrile moiety, specifically, consists of a nitrile group attached to a benzene ring, combining the properties of an aromatic system with the synthetic versatility of the nitrile. wikipedia.org

Nitriles are considered "disguised" carboxylic acids because they can be readily hydrolyzed to form amides and subsequently carboxylic acids. ebsco.com This transformation is a fundamental tool for organic chemists. Beyond hydrolysis, the nitrile group can undergo a variety of other important reactions: allen.in

Reduction: Nitriles can be reduced to form primary amines, which are crucial building blocks in pharmaceuticals and agrochemicals. fiveable.meslideshare.net

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis. fiveable.me

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.

Coordination Chemistry: Nitriles, including benzonitrile, can act as ligands, forming coordination complexes with transition metals that serve as useful synthetic intermediates. wikipedia.orgatamankimya.com

Benzonitrile itself is a useful solvent and a versatile precursor to many derivatives. wikipedia.orgatamankimya.com It is used in the synthesis of pharmaceuticals, dyes, resins, and other specialty chemicals. atamankimya.comrsc.org The presence of the nitrile group on an aromatic ring allows for a wide range of transformations, making aromatic nitriles valuable intermediates in the construction of complex molecules. fiveable.meontosight.ai

Reaction TypeReagentsProduct Functional GroupSignificance
Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic AcidFundamental transformation for acid synthesis. ebsco.com
Reduction H₂, catalyst (e.g., Ni, Pd) or LiAlH₄Primary AmineAccess to essential nitrogen-containing compounds. fiveable.meslideshare.net
Addition of Organometallics 1. Grignard Reagent (R-MgX) 2. H₃O⁺KetoneCarbon-carbon bond formation. fiveable.me
Hydration H₂SO₄, H₂OAmideIntermediate in hydrolysis, stable functional group.
Cycloaddition e.g., AzidesTetrazoleSynthesis of important heterocyclic scaffolds.

Rationale for Academic Research on 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile: A Unique Hybrid Structure for Advanced Chemical Inquiry

The compound this compound emerges as a molecule of significant academic and potentially commercial interest precisely because it marries the distinct advantages of the BCP scaffold and the benzonitrile moiety. The rationale for its investigation lies in the exploration of how these two components interact and what novel properties arise from their union.

The primary motivation for studying this hybrid structure is rooted in the principles of molecular design and medicinal chemistry. By replacing a phenyl ring in a hypothetical biphenyl (B1667301) nitrile structure with a BCP cage, this compound can be viewed as a three-dimensional, saturated analog of 3-phenylbenzonitrile. This substitution is expected to bestow the parent molecule with the beneficial physicochemical properties associated with BCPs, such as improved solubility and metabolic stability, while retaining the key synthetic handle of the nitrile group.

Research into this specific molecule would likely focus on several key areas:

Synthesis and Functionalization: Developing efficient synthetic routes to this compound and exploring the subsequent transformations of the nitrile group. This would provide access to a library of novel compounds, such as the corresponding amine, carboxylic acid, and ketone derivatives, each with the rigid BCP core. These new molecules could serve as unique building blocks for more complex targets.

Pharmacological Scaffolding: Investigating the molecule as a scaffold for new drug candidates. The BCP unit provides a rigid orientation, while the benzonitrile can be transformed into various functional groups capable of interacting with biological targets. The meta-substitution pattern (position 3) on the benzonitrile ring provides a distinct spatial vector for substituents compared to the more commonly studied para-analogs.

Materials Science Applications: Exploring the use of this rigid-rod-like molecule in the development of new materials. The defined geometry and potential for functionalization could be leveraged in the design of liquid crystals, polymers, or molecular electronic components.

Comparative Physicochemical Studies: Systematically comparing the properties of this compound and its derivatives to their traditional phenyl-substituted counterparts. Such studies would provide valuable data to quantify the impact of the BCP-for-phenyl substitution, further solidifying the design principles of bioisosterism.

In essence, this compound is not just a singular compound but a gateway to a new class of molecules. It represents a platform for investigating the interplay between three-dimensional structure and chemical reactivity, offering a rich field for discovery in synthesis, medicine, and materials science. The academic inquiry into this molecule is driven by the promise of creating novel chemical entities with superior performance and tailored properties.

Synthetic Methodologies for this compound and Its Functionalized Analogues

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a significant bioisostere for para-substituted arenes, tert-butyl groups, and alkynes in medicinal chemistry. Its rigid, three-dimensional structure can improve key pharmacokinetic properties of drug candidates. Consequently, the development of efficient synthetic routes to access functionalized BCP derivatives, such as this compound, is of considerable interest. Methodologies can be broadly categorized into two main approaches: the incorporation of the BCP core onto an aromatic precursor via the reaction of [1.1.1]propellane, and the functionalization of a pre-formed BCP scaffold to introduce the desired benzonitrile group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPUKIDHPOMTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Bicyclo 1.1.1 Pentan 1 Yl Benzonitrile

Transformations of the Benzonitrile (B105546) Functional Group in the Presence of the BCP Core

The benzonitrile portion of the molecule contains a polar carbon-nitrogen triple bond, making it susceptible to a range of chemical transformations characteristic of aromatic nitriles. Due to the inherent stability of the BCP cage, these reactions can typically be carried out selectively at the nitrile functionality without disrupting the bicyclic framework.

Hydrolysis Reactions to Carboxylic Acid and Amide Derivatives

The conversion of the nitrile group to a carboxylic acid or an amide is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.

Under acidic conditions, the nitrile is typically heated under reflux with an aqueous acid like hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. The resulting imidic acid tautomerizes to the corresponding amide, 3-(Bicyclo[1.1.1]pentan-1-yl)benzamide. Under forcing conditions, this amide undergoes further hydrolysis to yield the carboxylic acid, 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid, and an ammonium (B1175870) salt.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation from water forms the amide intermediate. Vigorous heating will drive the hydrolysis of the amide to the carboxylate salt, which upon acidic workup, yields the final carboxylic acid. Milder basic conditions can sometimes be employed to selectively stop the reaction at the amide stage.

TransformationReagents and ConditionsProduct
Acid-Catalyzed Hydrolysis Dilute HCl or H₂SO₄, Heat (Reflux)3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
Base-Catalyzed Hydrolysis 1. NaOH (aq), Heat (Reflux) 2. H₃O⁺ (workup)3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
Partial Hydrolysis Mild basic conditions (e.g., NaOH in MeOH/Dioxane) or controlled acid hydrolysis3-(Bicyclo[1.1.1]pentan-1-yl)benzamide

Nucleophilic Additions to the Nitrile Moiety (e.g., organometallic reagents)

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a powerful method for the synthesis of ketones.

The addition of an organometallic reagent to 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile results in the formation of a magnesium or lithium imine salt intermediate. This intermediate is stable to further addition of the organometallic reagent. Subsequent aqueous acidic workup hydrolyzes the imine salt to an unstable imine, which is then readily hydrolyzed to the corresponding ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(3-(bicyclo[1.1.1]pentan-1-yl)phenyl)ethan-1-one. This two-step sequence effectively converts the nitrile into a carbonyl group with the formation of a new carbon-carbon bond.

Reaction Scheme: Addition of Organometallic Reagents Step 1: Nucleophilic Addition

Reactants: this compound + R-MgX (or R-Li)

Solvent: Anhydrous Ether or THF

Intermediate: Iminomagnesium halide salt

Step 2: Hydrolysis

Reagent: H₃O⁺ (aqueous acid)

Final Product: 3-(Bicyclo[1.1.1]pentan-1-yl)-substituted ketone

Cycloaddition and Condensation Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. Reacting this compound with sodium azide (B81097) (NaN₃) and a proton source like ammonium chloride, typically in a polar aprotic solvent such as DMF, leads to the formation of 5-(3-(bicyclo[1.1.1]pentan-1-yl)phenyl)-1H-tetrazole. chemrxiv.orgacs.org Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. researchgate.net

Condensation reactions, while common for nitriles with acidic α-protons (like the Thorpe-Ziegler reaction), are not directly applicable to aromatic nitriles like this compound as it lacks the required α-hydrogens. However, the aromatic ring can be involved in reactions like the Knoevenagel condensation if an aldehyde functional group is present elsewhere on the molecule, with the nitrile acting as an electron-withdrawing group. acs.org

Reactions Involving the Bicyclo[1.1.1]pentane Cage Influenced by the Benzonitrile Substituent

The BCP core is a highly strained system, possessing approximately 66.6 kcal/mol of strain energy. acs.org This stored energy can, in principle, be harnessed in chemical transformations, although the cage is generally considered robust. The electronic nature of the benzonitrile substituent can influence the reactivity of the BCP framework.

Investigation of Strain-Release Reactions and Ring-Opening Processes

Despite its high strain energy, the BCP cage is remarkably stable towards thermal and chemical degradation. nih.gov Direct ring-opening of the BCP core in 1,3-disubstituted derivatives is not a common transformation and typically requires high-energy conditions or specific activation. Most synthetic strategies focus on building the BCP core from its more reactive precursor, [1.1.1]propellane, through strain-release additions, rather than breaking it apart. rhhz.net

Computational studies suggest that the stability and electronic transmission through the BCP cage are influenced by the substituents at the bridgehead positions. nih.gov However, the electron-withdrawing nature of the benzonitrile group is not generally sufficient to activate the cage towards facile ring-opening under standard laboratory conditions. Radical-mediated pathways or photochemical activation may offer routes to ring expansion or fragmentation, but these remain specialized reactions and are not general pathways for aryl-substituted BCPs.

Exploration of Bridge Functionalization and Remote C-H Activation

While functionalization at the two bridgehead positions (C1 and C3) of the BCP core is well-established, derivatization of the three methylene (B1212753) bridge positions (C2, C4, C5) is a more recent and challenging area of research. researchgate.net Directing the functionalization to these positions requires overcoming the high bond strength of the secondary C-H bonds.

Recent advances have demonstrated that remote C-H activation of the BCP bridge is possible. chemrxiv.orgresearchgate.net Palladium-mediated C-H functionalization at the C2 position has been achieved using directing groups attached to one of the bridgehead substituents. nih.govfigshare.com For this compound, the nitrile group itself could potentially act as a directing group for a transition metal catalyst, guiding C-H activation at a remote position. While nitrile-directed remote meta-C-H activation has been demonstrated in biaryl systems, its application to direct functionalization of the BCP bridge remains an area for exploration. nih.gov

Another strategy involves radical C-H abstraction from the BCP core. chemrxiv.orgchemrxiv.org This approach uses a potent hydrogen atom abstractor to generate a radical at the bridge position, which can then be trapped by a suitable reagent. This method provides a more general route to 2-substituted BCPs and could be applicable to this compound, enabling the synthesis of novel, tri-substituted BCP scaffolds with unique substitution patterns.

MethodApproachPotential Outcome for 3-(BCP)benzonitrile
Directed C-H Activation A transition metal (e.g., Pd) is guided by a directing group to cleave a specific C-H bond. nih.govfigshare.comFunctionalization at the C2 position of the BCP cage, potentially directed by the nitrile or a pre-installed directing group.
Radical C-H Abstraction A strong radical abstracts a hydrogen atom from the BCP bridge, which is then functionalized. chemrxiv.orgIntroduction of a new substituent at the C2 position of the BCP cage.

Reactivity at Peripheral Positions of the BCP Unit

The bicyclo[1.1.1]pentane cage consists of two types of carbon atoms: the two bridgehead carbons (C1 and C3) and three methylene bridge carbons (C2, C4, and C5). While functionalization at the bridgehead positions is common, reactivity at the peripheral methylene positions is considerably more challenging due to the strength and steric hindrance of the C–H bonds. researchgate.net

The methylene C–H bonds on the BCP scaffold are exceptionally strong, with an estimated bond dissociation energy (BDE) of approximately 106 kcal/mol. nih.govchemrxiv.org This high BDE renders them inert to many standard C–H activation conditions, posing a significant synthetic hurdle. nih.govchemrxiv.orgnih.gov Consequently, direct functionalization requires highly energetic intermediates. The predominant strategy involves the generation of a high-energy radical capable of abstracting a hydrogen atom from a bridge position, a process known as hydrogen atom transfer (HAT). researchgate.netnih.gov This creates a bridge-centered BCP radical, which can then be trapped by a suitable reagent to install a new functional group. nih.govresearchgate.net

However, this approach faces challenges with selectivity, as reactions can sometimes favor di- or tri-functionalization over the desired mono-functionalization. nih.gov Despite these difficulties, methods utilizing photoredox catalysis have been developed to achieve C–H abstraction under milder, visible-light conditions, streamlining access to 2-substituted BCPs. nih.govchemrxiv.org

An alternative to direct C–H functionalization is the construction of the BCP core with a pre-installed bridge substituent. One such method involves the reaction of a dihalocarbene with a bicyclo[1.1.0]butane precursor. nih.gov A more recent approach utilizes a photoinduced triplet energy transfer-catalyzed carbene formation, which then undergoes a radical addition into the strained central C–C bond of a bicyclo[1.1.0]butane. acs.orgchemrxiv.org Computational studies support the mechanism involving a triplet carbene intermediate and highlight the importance of an aryl substituent in stabilizing the resulting diradical intermediate, which is crucial for the effective formation of the BCP framework. acs.org

Table 1: Methodologies for Functionalization at BCP Peripheral Positions
StrategyKey Reagents/ConditionsIntermediateDescriptionCitation
Radical C–H Abstraction (HAT)N-Chlorosuccinimide (NCS), Visible light, Photoredox catalystBridge (C2) BCP radicalA high-energy radical abstracts a strong methylene C–H bond, and the resulting BCP radical is trapped. nih.gov
Carbene InsertionDiazo compounds, Triplet sensitizer (B1316253) (e.g., Ir(ppy)₃), Light (440 nm)Triplet carbene, Diradical intermediateA photosensitized carbene adds across the central bond of a bicyclo[1.1.0]butane precursor. acs.orgchemrxiv.org
Lithium-Halogen ExchangeBCP-bromide, t-BuLiBridge-centered BCP carbanionUtilizes a pre-functionalized BCP core where a halogen at the bridge position is exchanged for lithium. researchgate.netresearchgate.net

Interplay Between the BCP Core and Benzonitrile Substituent: Electronic, Steric, and Conformational Effects on Reactivity

Electronic Effects: The BCP unit, being a fully saturated, sp³-rich scaffold, primarily exerts its electronic influence through the sigma framework via inductive effects. smolecule.comresearchgate.net It is generally considered a non-conjugating bioisosteric replacement for a phenyl ring. core.ac.ukacs.org The electronic nature of the BCP substituent can be quantified using Hammett parameters, which provide insight into how it modulates the electron density of the attached aromatic ring. Studies on related systems suggest that the 1-bicyclo[1.1.1]pentyl group is weakly electron-donating through induction, comparable to other alkyl groups. This subtle donation of electron density can influence the reactivity of the benzonitrile ring in reactions such as electrophilic aromatic substitution or reactions involving the nitrile group. Conversely, the strongly electron-withdrawing cyano group deactivates the aromatic ring toward electrophilic attack and influences the electronic character of the BCP cage itself, potentially affecting the stability of intermediates formed during reactions on the cage.

Steric and Conformational Effects: The most defining characteristic of the BCP core is its rigid, three-dimensional structure. nih.gov It acts as a rigid spacer, locking the benzonitrile substituent into a fixed position and orientation. researchgate.net Structurally, the 1,3-disubstituted BCP motif perfectly replicates the 180° substituent exit vector of a para-substituted benzene (B151609) ring, although the distance between the substituent attachment points is approximately 1 Å shorter. nih.govacs.org This rigid linearity prevents the kind of conformational flexibility seen in compounds with, for example, a long alkyl chain linker.

This fixed geometry has profound implications for reactivity. The bulk of the BCP cage can sterically hinder the ortho positions of the benzonitrile ring, directing incoming reagents to the less encumbered meta and para positions. Furthermore, in a therapeutic context, this rigid structure is ideal for probing enzyme pockets where precise positioning is critical and π-π stacking interactions are not required. researchgate.net The predictable geometry and non-covalent interactions of the BCP scaffold are key aspects of its utility in crystal engineering and medicinal chemistry. nih.gov

Table 2: Comparison of BCP Substituent Effects
PropertyBicyclo[1.1.1]pentan-1-yl Grouppara-Substituted Phenyl Grouptert-Butyl GroupCitation
GeometryRigid, linear 180° exit vectorPlanar, linear 180° exit vectorTetrahedral nih.govacs.org
Electronic EffectWeakly inductive donating (sp³ character)Can be donating or withdrawing via resonance and inductionInductive donating smolecule.comresearchgate.net
ConformationRotationally restrictedRotationally free around C-C single bondRotationally free around C-C single bond researchgate.net
Steric ProfileDefined, cage-like bulkPlanar, can orient to minimize steric clashBulky, spherical researchgate.net

Mechanistic Studies of Key Synthetic Transformations Involving the BCP-Benonitrile Linkage

The formation of the crucial C(sp³)–C(sp²) bond linking the BCP bridgehead to the benzonitrile ring is a non-trivial synthetic step. Mechanistic studies have illuminated two primary pathways for achieving this transformation: radical addition to [1.1.1]propellane and transition metal-catalyzed cross-coupling reactions.

Radical Addition to [1.1.1]Propellane: This pathway is one of the most common methods for synthesizing 1-aryl-BCP derivatives. rhhz.net The mechanism is a radical chain reaction initiated by the generation of an aryl radical, in this case, the 3-cyanophenyl radical, typically from an aryl halide precursor. acs.org

The key steps are as follows:

Initiation: A radical initiator or photoredox catalyst generates the 3-cyanophenyl radical.

Propagation:

The highly reactive 3-cyanophenyl radical adds across the strained central C1–C3 bond of [1.1.1]propellane. This step is facilitated by the release of ring strain and results in the formation of a more stable 3-(3-cyanophenyl)bicyclo[1.1.1]pentan-1-yl radical intermediate. rhhz.netnih.govescholarship.org

This BCP bridgehead radical then propagates the chain, typically by abstracting an atom (e.g., a halogen) from the aryl halide starting material or by participating in a subsequent trapping reaction. nih.govescholarship.org

Computational studies using DFT have been employed to rationalize the omniphilic reactivity of propellane, suggesting that its reactions with radicals are facilitated by the delocalization of electron density over the cage structure upon addition. escholarship.org

Transition Metal-Catalyzed Cross-Coupling: More recently, transition metal catalysis has emerged as a powerful tool for forging the BCP-aryl linkage, offering high efficiency and functional group tolerance. researchgate.net Nickel- and iron-catalyzed systems are particularly prominent. nih.govchemrxiv.org

A plausible mechanism for a nickel-catalyzed cross-coupling reaction, often enabled by photoredox catalysis, involves a Ni(I)/Ni(III) catalytic cycle: nih.govnih.gov

A BCP radical is generated from a suitable precursor, such as a BCP redox-active ester, via a single-electron transfer (SET) event. nih.gov

This BCP radical is captured by a low-valent nickel complex (e.g., Ni(I) or Ni(0)) or adds to a Ni(II)-aryl intermediate.

The resulting organonickel species undergoes oxidative addition with the aryl halide (e.g., 3-bromobenzonitrile) to form a key Ni(III) intermediate. nih.govorgsyn.org

This high-valent nickel complex undergoes rapid reductive elimination, forming the desired C(sp³)–C(sp²) bond of this compound and regenerating a lower-valent nickel species.

The nickel catalyst is returned to its active state through another SET event, closing the catalytic cycle. nih.gov

These advanced methods avoid the need for pre-formed, often unstable, BCP-organometallic reagents and allow for the late-stage functionalization of complex molecules. nih.gov

Structural Elucidation and Conformational Analysis of 3 Bicyclo 1.1.1 Pentan 1 Yl Benzonitrile and Derived Architectures

Elucidation of Complex Molecular Structures via Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For a molecule like 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide unambiguous confirmation of its constitution and connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the BCP cage and the benzonitrile (B105546) ring. The six methylene (B1212753) protons on the BCP cage are chemically equivalent due to the molecule's high symmetry and rapid rotation around the C-C bond connecting the cage to the ring; they typically appear as a characteristic sharp singlet in the aliphatic region (around 2.0-2.5 ppm). nih.govrsc.org The aromatic protons of the meta-substituted benzonitrile ring would appear as four distinct signals in the downfield region (typically 7.4-7.8 ppm), exhibiting complex splitting patterns (doublets, triplets, and singlets) based on their coupling constants.

The ¹³C NMR spectrum provides further structural confirmation. Key signals include the nitrile carbon (around 118-120 ppm), the aromatic carbons (129-138 ppm), and the unique carbons of the BCP cage. The two bridgehead carbons (C1 and C3) and the three methylene bridge carbons (C2, C4, C5) are expected to be clearly resolved.

While specific spectral data for this compound is not widely published, data from the closely related derivative, 3-(3-(tert-Butyl)bicyclo[1.1.1]pentane-1-carbonyl)benzonitrile , illustrates the application of NMR. rsc.org In this derived architecture, the presence of a carbonyl linker and a tert-butyl group introduces additional signals and modifies the chemical shifts, but the fundamental principles of structural elucidation remain the same. The data clearly distinguishes the BCP, aromatic, and tert-butyl moieties. rsc.org

Table 1: Representative NMR Data for a Derived Architecture: 3-(3-(tert-Butyl)bicyclo[1.1.1]pentane-1-carbonyl)benzonitrile rsc.org
TechniqueChemical Shift (δ, ppm)Assignment
¹H NMR (600 MHz, CDCl₃)¹³C NMR (151 MHz, CDCl₃)
Aromatic Ring8.26 (s, 1H)137.5Aromatic CH
8.20 (d, J=7.9 Hz, 1H)135.6Aromatic CH
7.82 (d, J=7.7 Hz, 1H)132.7, 132.5Aromatic CH
7.58 (t, J=7.8 Hz, 1H)129.5Aromatic CH
-118.0, 112.9Aromatic C-CN, C-C=O
Nitrile--C≡N (inferred)
Carbonyl-196.5C=O
BCP Cage2.09 (s, 6H)49.9, 49.0, 41.5CH₂ and Bridgehead C
-25.7Bridgehead C
tert-Butyl0.91 (s, 9H)29.4C(CH₃)₃

X-ray Crystallographic Analysis of Crystalline Forms and Cocrystals for Precise Bond Lengths and Angles

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. For a rigid molecule like this compound, this technique can confirm the geometry of the highly strained BCP cage and its orientation relative to the planar benzonitrile ring.

Although a specific crystal structure for the title compound is not publicly available, extensive crystallographic studies on other 1,3-disubstituted BCP derivatives provide a clear picture of the expected structural parameters. chemrxiv.orgresearchgate.netresearchgate.net The BCP core is characterized by an inverted tetrahedral geometry at the bridgehead carbons. The internal C1-C3 bond is unusually long (typically ~1.84-1.89 Å), while the C1-C2 (bridge) bonds are shorter (around 1.54 Å), consistent with sp³-hybridized carbon. researchgate.net The exocyclic bond connecting the BCP bridgehead carbon to the phenyl ring is also expected to be a standard C(sp³)-C(sp²) single bond length (approx. 1.51 Å).

The angle between the two substituents at the C1 and C3 bridgehead positions is constrained to be 180°, enforcing a linear arrangement that mimics a para-substituted benzene (B151609) ring. nih.gov Analysis of crystalline forms would also reveal details about crystal packing, highlighting non-covalent interactions such as π-stacking of the benzonitrile rings or C-H···π interactions involving the BCP cage, which dictate the supramolecular architecture.

Table 2: Typical Bond Lengths and Angles Expected for the this compound Structure Based on Analogues nih.govresearchgate.net
ParameterDescriptionExpected Value
Bond Lengths (Å)BCP Bridgehead-Bridgehead (C1-C3)~1.84 - 1.89
BCP Bridgehead-Methylene (e.g., C1-C2)~1.54
BCP-Aryl (C(sp³)-C(sp²))~1.51
Bond Angles (°)BCP Methylene (C1-C2-C3)~74.2
BCP Bridge (C2-C1-C4)~95.5
Aryl-C1-C3180

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for the compound.

For this compound, the most prominent feature in the IR and Raman spectra would be the stretching vibration of the nitrile (C≡N) group. This mode typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. rsc.org For instance, the related compound 2-(3-(Phenylsulfonyl)bicyclo[1.1.0]butan-1-yl)benzonitrile shows a strong C≡N absorption at 2224 cm⁻¹. rsc.org

Other key vibrational modes include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: The BCP cage protons give rise to bands just below 3000 cm⁻¹. Studies on BCP have shown that the bridgehead C-H stretching mode gives an unusually intense Raman signal, which is a key characteristic of this moiety. nih.gov

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

BCP cage vibrations: Complex skeletal vibrations and deformations at lower frequencies (<1400 cm⁻¹), which form part of the molecule's fingerprint region.

The rigidity of the BCP cage limits conformational flexibility, meaning the spectra are generally sharp and well-defined. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory), a complete assignment of the vibrational modes can be achieved, confirming the presence of all key structural components.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchAr-H3100 - 3000Medium
Aliphatic C-H StretchBCP C-H3000 - 2850Medium (Strong in Raman) nih.gov
Nitrile StretchC≡N2240 - 2220Strong, Sharp rsc.org
Aromatic C=C StretchAr C=C1600 - 1450Medium to Strong
BCP Skeletal ModesC-C Cage&lt; 1400Fingerprint Region

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. nih.govthieme-connect.de For this compound (C₁₂H₁₁N), the calculated exact mass is 169.08915 u. An HRMS measurement confirming this value to within a few parts per million (ppm) provides definitive proof of the molecular formula.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically induced by techniques like Electron Ionization (EI). The fragmentation of the molecular ion (M⁺˙) can reveal the stability of different parts of the molecule. For this compound, several fragmentation pathways can be predicted:

Loss of the BCP moiety: Cleavage of the C-C bond between the ring and the cage could lead to a fragment corresponding to the benzonitrile cation or a related species.

Fragmentation of the BCP cage: The strained BCP ring could undergo rearrangement and fragmentation, leading to the loss of smaller neutral molecules like ethylene (B1197577) (C₂H₄).

Loss of HCN: A common fragmentation pathway for aromatic nitriles is the loss of a neutral hydrogen cyanide molecule from the molecular ion. nih.gov

The relative abundance of these fragment ions in the mass spectrum provides a unique fingerprint that helps to confirm the connectivity of the BCP cage to the benzonitrile ring.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
Ion/FragmentFormulaCalculated Exact Mass (m/z)Description
[M]⁺˙C₁₂H₁₁N⁺˙169.08915Molecular Ion
[M - C₂H₄]⁺˙C₁₀H₇N⁺˙141.05785Loss of ethylene from BCP cage
[M - HCN]⁺˙C₁₁H₁₀⁺˙142.07825Loss of hydrogen cyanide nih.gov
[C₇H₄N]⁺C₇H₄N⁺102.03437Fragment corresponding to benzyne-nitrile radical cation
[C₅H₇]⁺C₅H₇⁺67.05478Bicyclo[1.1.1]pentyl cation

Computational and Theoretical Investigations of 3 Bicyclo 1.1.1 Pentan 1 Yl Benzonitrile

Electronic Structure and Bonding Analysis of the BCP-Benzonitrile Linkage

The nature of the covalent bond between the bridgehead carbon of the BCP cage and the C3 carbon of the benzonitrile (B105546) ring is a subject of considerable theoretical interest. The transmission of electronic effects through the rigid BCP framework has been investigated using various quantum chemical approaches. acs.orgnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for understanding the electronic interactions within a molecule. In the case of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile, NBO analysis would likely reveal significant hyperconjugative interactions between the orbitals of the BCP cage and the π-system of the benzonitrile ring. These interactions are crucial in mediating the electronic communication between the two moieties. The high p-character of the exocyclic orbitals of the bridgehead carbons in the BCP cage facilitates this overlap with the aromatic system.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides a rigorous definition of atoms and bonds based on the topology of the electron density. nih.govresearchgate.netacs.org Analysis of the bond critical point (BCP) for the C(BCP)-C(Aryl) bond would offer quantitative measures of the bond's strength and character. Key parameters derived from a QTAIM analysis would include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)). These parameters would help to characterize the covalent nature of the linkage and the extent of electron sharing between the BCP cage and the benzonitrile ring.

QTAIM ParameterTypical Value for C-C Single BondExpected Trend for BCP-Aryl Bond
Electron Density (ρ)~0.24 auSlightly lower due to strain and electronegativity differences
Laplacian of Electron Density (∇²ρ)NegativeNegative, indicating a shared interaction
Total Energy Density (H(r))Slightly negativeNegative, confirming covalent character

The electron-withdrawing nature of the nitrile group is expected to influence the electron density distribution across the entire molecule, with this effect being transmitted through the BCP cage.

Conformational Analysis and Energy Landscapes of the Bridged System

The rotation around the single bond connecting the BCP cage and the benzonitrile ring is a key conformational feature of this compound. Computational methods can be employed to map out the potential energy surface (PES) associated with this rotation, revealing the energy barriers and the most stable conformations.

Due to the C3 symmetry of the BCP cage, the rotational barrier is expected to be relatively low. The primary contributions to this barrier would arise from steric interactions between the hydrogen atoms on the bridging carbons of the BCP cage and the ortho-hydrogens of the benzonitrile ring.

A relaxed scan of the dihedral angle defined by a bridgehead carbon, the attached aryl carbon, and two adjacent aryl carbons would typically reveal a sinusoidal potential energy curve with minima corresponding to staggered conformations and maxima corresponding to eclipsed conformations. The energy difference between these stationary points represents the rotational barrier.

ConformationDihedral Angle (approximate)Relative Energy (kcal/mol)
Staggered (Minimum)60°, 180°, 300°0.0
Eclipsed (Maximum)0°, 120°, 240°Calculated Rotational Barrier

The magnitude of this barrier is anticipated to be in the range of other aryl-substituted BCP derivatives, likely on the order of a few kcal/mol.

Reaction Pathway Modeling and Transition State Analysis for Key Synthetic Transformations

The synthesis of 1,3-disubstituted BCPs, such as this compound, commonly proceeds through the ring-opening of [1.1.1]propellane with a suitable nucleophile or radical. chemrxiv.orgrsc.orgchemrxiv.orgnih.govnih.govescholarship.orgacs.org Computational modeling of these reaction pathways can elucidate the mechanism and identify the key transition states.

For the formation of the title compound, a likely synthetic route involves the addition of a 3-cyanophenyl radical to [1.1.1]propellane. Density Functional Theory (DFT) calculations can be used to model this process. The reaction would proceed through a transition state where the C-C bond between the aryl radical and a bridgehead carbon of the propellane is partially formed.

The transition state geometry would show an elongated C(Aryl)-C(BCP) distance compared to the final product and a partially broken inter-bridgehead bond in the propellane moiety. The activation energy for this step can be calculated as the energy difference between the transition state and the separated reactants. Computational studies have suggested that such radical additions to [1.1.1]propellane are generally facile due to the release of ring strain. rsc.orgnih.gov

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants3-cyanophenyl radical + [1.1.1]propellane0.0
Transition StatePartial C-C bond formationCalculated Activation Energy
IntermediateBicyclo[1.1.1]pentyl radicalNegative
ProductThis compound (after H-atom abstraction)Exergonic

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors are powerful tools for predicting the reactivity and selectivity of molecules. purdue.edunih.govwalshmedicalmedia.com For this compound, these descriptors can help to anticipate its behavior in various chemical reactions.

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely to have significant contributions from the benzonitrile π-system, while the LUMO will also be localized on the aromatic ring, particularly on the nitrile group.

Molecular Electrostatic Potential (MEP): The MEP provides a map of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are indicative of sites susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the title compound, the most negative MEP is expected to be localized around the nitrogen atom of the nitrile group.

Fukui Functions: Fukui functions are used to describe the change in electron density at a given point in a molecule when the total number of electrons is changed. nih.govacs.org They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

DescriptorPredicted Reactive Site for Electrophilic AttackPredicted Reactive Site for Nucleophilic Attack
HOMO DistributionBenzonitrile ring-
LUMO Distribution-Nitrile carbon and ortho/para positions of the ring
Molecular Electrostatic PotentialNitrogen of the nitrile groupHydrogens of the BCP cage

Strain Energy Calculations within the Bicyclo[1.1.1]pentane Moiety in the Context of Benzonitrile Substitution

The BCP cage is characterized by a significant amount of strain energy, which is a key determinant of its reactivity. researchgate.netuq.edu.au The substitution at a bridgehead position can modulate this strain. Homodesmotic reactions are a common computational tool used to estimate the strain energy of cyclic and polycyclic molecules. sns.itvanderbilt.eduumsl.edunih.govswarthmore.edu

A homodesmotic reaction is a hypothetical reaction where the number of bonds of each type is conserved on both the reactant and product sides. This allows for the cancellation of errors in the computational method and provides a reliable estimate of the strain energy.

For this compound, a suitable homodesmotic reaction would involve breaking down the molecule into smaller, strain-free fragments while maintaining the same types of bonds. The strain energy can then be calculated from the enthalpy of this reaction.

The presence of the electron-withdrawing benzonitrile group is expected to have a stabilizing effect on the BCP cage, potentially reducing its strain energy slightly compared to the parent hydrocarbon. illinois.edu This stabilization can be attributed to the withdrawal of electron density from the strained C-C bonds of the cage.

CompoundCalculated Strain Energy (kcal/mol)
Bicyclo[1.1.1]pentane~65-68
This compoundExpected to be slightly lower than the parent BCP

Advanced Applications of 3 Bicyclo 1.1.1 Pentan 1 Yl Benzonitrile in Molecular Design and Materials Science

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile as a Versatile Building Block for Complex Molecular Architectures

The BCP framework is increasingly recognized as a crucial building block in the synthesis of complex molecular architectures. nsf.gov Its rigid and linear nature allows for precise control over the spatial orientation of substituents. The incorporation of a benzonitrile (B105546) group at one of the bridgehead positions of the BCP core, as seen in this compound, introduces a functional handle that can be further elaborated. This versatility allows for its integration into a wide array of molecular designs, moving beyond its initial use as a simple spacer. nih.gov

The synthesis of complex molecules containing the BCP moiety has been advanced through various strategies, including multi-component reactions that enable the rapid assembly of diverse and intricate structures. nih.govchemrxiv.org These methods often utilize [1.1.1]propellane as a precursor, which can undergo reactions to form 1,3-disubstituted BCPs. chemrxiv.org The development of such synthetic methodologies is crucial for expanding the accessibility and application of BCP-containing compounds like this compound in the design of novel chemical entities.

Scaffold Engineering for Novel Chemical Entities with Tailored Geometries and Spatial Orientations

The BCP scaffold is a powerful tool for engineering novel chemical entities with precisely defined three-dimensional shapes. nih.gov By replacing planar aromatic rings with the BCP cage, chemists can introduce a higher degree of sp³ character into molecules, a desirable trait in drug design for improving properties such as solubility and metabolic stability. enamine.net The defined geometry of the BCP unit allows for the predictable positioning of functional groups in space, which is critical for optimizing interactions with biological targets.

The use of BCP as a bioisostere for a para-substituted phenyl ring has been particularly successful. researchgate.netnih.gov This substitution can lead to significant improvements in a molecule's physicochemical profile without compromising its biological activity. nih.gov The rigid nature of the BCP linker ensures that the appended functional groups are held at a fixed distance and orientation, a level of control that is difficult to achieve with more flexible linkers. This precise spatial arrangement is a key advantage in the rational design of new therapeutic agents and functional materials.

Development of BCP-Containing Ligands and Catalysts

The unique structural features of the BCP core are being exploited in the development of novel ligands and catalysts. The rigidity and defined geometry of the BCP scaffold can be used to control the coordination environment around a metal center in a catalyst, potentially leading to enhanced selectivity and activity. For instance, BCP-based diphosphine ligands have been synthesized and utilized in the formation of coordination complexes. nih.gov

Research in this area is focused on creating new catalytic systems where the BCP unit plays a key role in modulating the catalyst's properties. The ability to synthesize a variety of substituted BCPs allows for the fine-tuning of the electronic and steric properties of the resulting ligands. researchgate.net This opens up possibilities for designing catalysts with tailored reactivity for specific chemical transformations.

Integration into Polymeric Structures and Advanced Materials as Rigid Linkers or Functional Units

The introduction of functional groups onto the BCP core, such as the nitrile group in this compound, allows for the creation of functional polymers. These materials could have applications in areas such as electronics, where rigid, well-defined molecular rods are desirable. The synthesis of polymers containing BCP units has been achieved through methods like acyclic diene metathesis (ADMET) polymerization. researchgate.net

Design of Molecular Probes and Functional Scaffolds for Chemical Biology and Materials Chemistry

The BCP scaffold is finding increasing use in the design of molecular probes and functional scaffolds for applications in chemical biology and materials chemistry. Its ability to act as a rigid spacer allows for the precise positioning of reporter groups or binding moieties. For example, BCP-derived building blocks have been developed for use in "click chemistry," a powerful tool for bioconjugation and materials synthesis. researchgate.netenamine.net

The nitrile group in this compound can serve as an environmentally sensitive group, making it potentially useful in the design of molecular probes that report on their local environment. jddtonline.info Furthermore, the unique physicochemical properties imparted by the BCP core can be harnessed to create functional scaffolds with tailored properties for specific applications, such as modulating the non-covalent interactions of a molecule. nih.gov

Future Directions and Emerging Research Avenues for Bicyclo 1.1.1 Pentane Substituted Benzonitriles

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The future synthesis of BCP-substituted benzonitriles will increasingly prioritize green chemistry principles to minimize environmental impact and improve efficiency. rsc.orgresearchgate.net Research is moving away from multi-step, low-yield processes towards more elegant and sustainable synthetic strategies. A key focus is the development of catalytic methods that reduce waste and avoid the use of stoichiometric, hazardous reagents. wjpmr.com

Emerging approaches are expected to include:

Photocatalysis: Visible-light-induced reactions offer mild conditions for synthesizing BCP derivatives, often with high functional group tolerance. rsc.orgacs.org This method can facilitate the construction of 1,3-disubstituted BCPs with high atom economy. rsc.orgacs.org

C-H Activation: Direct functionalization of C-H bonds on the benzonitrile (B105546) ring, catalyzed by transition metals, could provide a more direct and atom-economical route to diverse derivatives, eliminating the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes could enable highly selective and environmentally benign transformations under mild conditions, representing a frontier in sustainable chemical manufacturing.

Use of Greener Solvents: A shift towards using water, supercritical fluids, or ionic liquids as reaction media will further reduce the environmental footprint of synthetic processes. researchgate.netmdpi.com

These advancements aim to improve not only the ecological profile of BCP-benzonitrile synthesis but also its economic viability for large-scale applications.

ParameterTraditional Synthesis (Hypothetical)Future Sustainable SynthesisKey Advantage
Approach Multi-step batch process with protecting groupsSingle-step, photocatalytic, or flow processProcess simplification, reduced waste
Atom Economy Low to moderateHighMaximizes incorporation of starting materials rsc.org
Solvents Chlorinated hydrocarbons (e.g., DCM, Chloroform)Benign solvents (e.g., Water, Ethanol, Ionic Liquids) researchgate.netReduced toxicity and environmental impact
Reagents Stoichiometric strong bases or organometallicsCatalytic amounts of photocatalysts or enzymesLower cost, reduced waste, enhanced safety
Energy Input High temperatures (reflux)Ambient temperature (visible light) or microwaveIncreased energy efficiency mdpi.com

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations of the Hybrid System

The unique juxtaposition of a strained, rigid BCP core and a planar, electronically versatile benzonitrile system creates a platform for discovering novel chemical reactivity. The strain energy inherent in the BCP scaffold can be harnessed to drive transformations that are otherwise inaccessible. acs.orgthieme-connect.com Future research will likely delve into the synergistic effects between these two distinct components.

Key areas for exploration include:

Strain-Release Functionalization: Investigating reactions that selectively open the BCP cage to generate more complex polycyclic structures, using the nitrile as an internal directing group or nucleophile.

BCP-Mediated Aromatic Reactivity: Probing how the strong electron-withdrawing, cage-like field of the BCP substituent influences the reactivity of the attached benzonitrile ring towards nucleophilic or electrophilic substitution, potentially revealing unprecedented regioselectivity.

Transformations of the Nitrile Group: The development of novel cycloadditions, reductions, or hydrolysis reactions of the nitrile group that are uniquely enabled or accelerated by the presence of the BCP moiety. Computational studies suggest that aryl substituents are important for stabilizing reaction intermediates, which could lead to productive new pathways. acs.orgchemrxiv.org

Late-Stage Functionalization: Devising methods for the selective modification of the BCP bridgehead or bridge positions in a fully formed BCP-benzonitrile molecule, which would provide rapid access to diverse analogs. nih.gov

Transformation TypePotential Reagents/ConditionsExpected Product ClassResearch Goal
BCP-Directed C-H Functionalization Transition metal catalyst (e.g., Pd, Rh), oxidantOrtho-functionalized BCP-benzonitrilesExplore electronic influence of BCP on aromatic ring
Strain-Release Annulation Photocatalysis, radical initiatorNovel polycyclic nitrogen heterocyclesHarness BCP strain energy for complex synthesis
Nitrile Cycloaddition Dienes, Lewis acid catalystBCP-substituted tetrazoles or triazinesInvestigate BCP's steric/electronic effects on nitrile reactivity
Remote Bridge C-H Functionalization Radical initiator, functionalizing agentBridge-substituted BCP-benzonitrilesAccess previously unexplored chemical space nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Exploration

To accelerate the discovery of new applications for BCP-benzonitriles, high-throughput synthesis and screening methods are essential. Flow chemistry and automated synthesis platforms are powerful tools for achieving this. The synthesis of BCPs often involves the use of [1.1.1]propellane, a highly reactive and potentially hazardous intermediate that is well-suited for on-demand generation in flow reactors, enhancing safety and scalability. researchgate.netucd.ie

Future integration will likely involve:

End-to-End Flow Synthesis: Developing continuous flow processes that start from simple precursors and generate highly pure BCP-benzonitrile building blocks without manual isolation of intermediates. rsc.orgacs.org This approach has been successfully used to produce kilograms of BCP cores in a single day. acs.orgnih.gov

Automated Library Generation: Using robotic platforms to perform parallel synthesis of hundreds of BCP-benzonitrile analogs. By systematically varying substituents on the aromatic ring, researchers can rapidly generate chemical libraries for structure-activity relationship (SAR) studies in drug and materials discovery. nih.gov

Real-Time Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, IR, MS) into flow reactors to allow for real-time monitoring and automated optimization of reaction conditions, maximizing yield and purity.

ParameterTraditional Batch SynthesisIntegrated Flow/Automated Synthesis
Throughput Low (mg to g per day)High (g to kg per day) acs.orgnih.gov
Safety Risk of thermal runaway; handling of unstable intermediatesEnhanced control, on-demand generation of reagents researchgate.netucd.ie
Scalability Difficult, non-linear challengesLinear scalability by extending run time or reactor number
Library Synthesis Slow, sequential, labor-intensiveRapid, parallel synthesis of hundreds of compounds researchgate.net
Reproducibility Variable, dependent on operator and scaleHigh, due to precise control over parameters researchgate.net

Advanced Computational Methodologies for Predictive Design and Property Optimization

Computational chemistry is set to play a crucial role in the rational design of BCP-benzonitriles with tailored properties. By accurately modeling the behavior of these molecules, researchers can screen virtual libraries and prioritize the synthesis of the most promising candidates, saving significant time and resources.

Key computational approaches will include:

Density Functional Theory (DFT): DFT calculations are used to predict fundamental properties such as molecular geometry, electronic structure (HOMO/LUMO energies), dipole moment, and reactivity descriptors. researchgate.netresearchgate.netnih.gov This information is vital for understanding and predicting the chemical behavior of BCP-benzonitriles.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of these molecules in various environments, providing insights into their solubility, conformational preferences, and interactions with other molecules, such as proteins or polymers. researchgate.net

Quantitative Structure-Property Relationship (QSPR): By combining computational data with experimental results, QSPR models can be developed to predict the properties of new BCP-benzonitrile derivatives. This predictive power is essential for optimizing molecules for specific applications, such as improving the metabolic stability of a drug candidate or tuning the dielectric properties of a material. nih.govresearchgate.net

Predicted PropertyComputational MethodRelevance/Application
Electronic Band Gap (HOMO-LUMO) DFTPredicting electronic properties for organic electronics
Dipole Moment DFTDesigning materials with specific dielectric properties
Solubility Parameter MD SimulationsFormulation design, predicting miscibility in polymers
Reactivity Indices (Fukui Functions) DFT researchgate.netPredicting sites for electrophilic/nucleophilic attack
Binding Free Energy MD Simulations, MM-GBSA researchgate.netDrug design, predicting protein-ligand interactions

Expanding the Scope of BCP-Nitrile Conjugates in Structure-Property Relationships for Materials Science and Advanced Chemical Synthesis

The unique combination of a rigid, three-dimensional BCP core and a polar, functional nitrile group makes these compounds highly attractive for materials science and as versatile building blocks in synthesis. acs.org Future work will focus on systematically exploring the relationship between molecular structure and macroscopic properties. researchgate.net

Potential applications and research avenues include:

Liquid Crystals: The rigid, rod-like shape of 1,3-disubstituted BCP-benzonitriles makes them ideal candidates for forming liquid crystalline phases. The nitrile group provides a strong dipole moment, which is crucial for creating materials with desirable dielectric anisotropy for display technologies.

High-Performance Polymers: Incorporating the BCP-benzonitrile motif into polymer backbones could lead to materials with enhanced thermal stability, improved mechanical properties, and low dielectric constants due to the disruption of chain packing by the 3D BCP cage.

Organic Electronics: The defined geometry and electronic properties of BCP systems could be exploited in the design of organic semiconductors, emitters, or host materials for organic light-emitting diodes (OLEDs).

Advanced Scaffolds: In chemical synthesis, BCP-benzonitriles can serve as unique, rigid scaffolds for constructing complex molecules with precise three-dimensional arrangements of functional groups, which is particularly relevant in medicinal chemistry and supramolecular chemistry. lboro.ac.uk

Material ApplicationKey Property Influenced by BCP-BenzonitrileStructural Modification for Tuning
Liquid Crystals Mesophase stability, dielectric anisotropyVarying alkyl chain length on the benzonitrile ring
High-Performance Polymers Glass transition temperature (Tg), thermal stabilityIncorporation into polyamide or polyimide backbone
Organic Electronics Charge transport, electronic couplingSubstitution with electron-donating/withdrawing groups
Porous Materials (e.g., MOFs) Pore size, framework rigidityUse as a rigid, linear linker in framework synthesis

Q & A

Q. What are the common synthetic routes for preparing 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via photoredox catalysis using [1.1.1]propellane as a strained precursor. A typical procedure involves reacting benzonitrile derivatives (e.g., 4-(pyrrolidin-1-yl)benzonitrile) with [1.1.1]propellane in dimethylacetamide (DMA) solvent, catalyzed by 4CzIPN (a photocatalyst), with water as a proton source. Purification via column chromatography (e.g., pentane/EtOAc) yields the product. Optimizing reaction time, solvent polarity, and stoichiometry of [1.1.1]propellane can improve yields (≥35%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : 1H and 13C NMR are essential. Key features include:
  • 1H NMR : Signals for the benzonitrile aromatic protons (δ 7.5–8.0 ppm, splitting depends on substitution) and bicyclo[1.1.1]pentane protons (δ 2.0–3.0 ppm as complex multiplets due to strain) .
  • 13C NMR : A nitrile carbon at ~115 ppm and sp³ carbons in the bicyclo core (20–40 ppm). Mass spectrometry (HRMS) confirms molecular weight .

Q. What functional group transformations are feasible on the bicyclo[1.1.1]pentane core?

  • Methodological Answer : The core can undergo:
  • Halogenation : Iodination at the bridgehead position using electrophilic reagents (e.g., I₂ with AgOTf) to yield iodinated derivatives for cross-coupling reactions .
  • Hydroxymethylation : Introducing -CH₂OH groups via photoredox-mediated alkylation, enabling further derivatization (e.g., esterification) .

Advanced Research Questions

Q. How does steric strain in the bicyclo[1.1.1]pentane core influence electronic properties and reactivity?

  • Methodological Answer : The high ring strain (estimated ~40 kcal/mol) increases electron density at bridgehead carbons, enhancing susceptibility to electrophilic attack. Computational studies (DFT) show distorted bond angles (e.g., 60° vs. 109.5° in sp³ carbons), leading to unique reactivity in substitution reactions compared to planar aromatics. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. How can computational methods resolve contradictions between predicted and experimental regioselectivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in substitution reactions. For example, discrepancies in nitrile vs. amine functionalization can arise from solvent effects not accounted for in gas-phase models. Hybrid QM/MM simulations incorporating solvent (e.g., DMA) improve accuracy .

Q. What strategies enable enantioselective synthesis of chiral bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., bisoxazolines) or organocatalysts can induce enantioselectivity. For example, Pd-catalyzed cross-coupling with chiral phosphine ligands (e.g., BINAP) achieves >90% ee. Steric hindrance from the bicyclo core necessitates bulky ligands to differentiate prochiral faces .

Q. What biological assays evaluate the bioactivity of bicyclo[1.1.1]pentane benzonitrile derivatives?

  • Methodological Answer :
  • Enzyme Inhibition : α-Glucosidase assays (e.g., measuring IC₅₀ via UV-Vis monitoring of p-nitrophenol release) assess hypoglycemic potential .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity using tritiated ligands and scintillation counting .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. Internal referencing (e.g., TMS) and controlled experimental conditions (temperature, degassing) standardize results. Conflicting bridgehead proton shifts (δ 2.5 vs. 3.0 ppm) may indicate impurities; 2D NMR (COSY, HSQC) validates assignments .

Comparative Table: Key Synthetic Routes

MethodCatalystSolventYield (%)Key AdvantageReference
Photoredox Alkylation4CzIPNDMA35Mild conditions, scalability
Propellane Ring-OpeningNoneEt₂O20–40Direct core functionalization
Cross-CouplingPd/BINAPTHF50–60Enantioselectivity

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